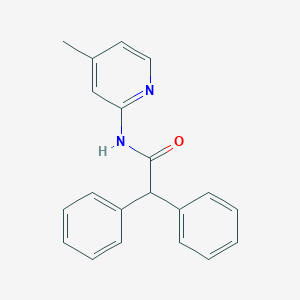
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide, commonly known as MPD, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of MPD is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential use as an anti-Alzheimer's agent.
Biochemical and Physiological Effects:
MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPD is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. Additionally, MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a useful tool for studying these conditions. However, one of the limitations of MPD is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MPD. One potential direction is the development of new drugs based on its unique mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPD and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of MPD, which will be important for its future use in clinical trials.
Métodos De Síntesis
The synthesis of MPD involves a multistep process that starts with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with N,N-dimethylaniline in the presence of triethylamine to form N-(4-methylpyridin-2-yl)-N,N-dimethylaniline, which is further reacted with 2,2-diphenylacetic acid to form MPD.
Aplicaciones Científicas De Investigación
MPD is widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MPD has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
Propiedades
Nombre del producto |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H18N2O/c1-15-12-13-21-18(14-15)22-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,1H3,(H,21,22,23) |
Clave InChI |
JEIZWSMHTMPHOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-chlorobenzoate](/img/structure/B270172.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B270173.png)
![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270176.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)
![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)


![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)